Ruzadolane

Vue d'ensemble

Méthodes De Préparation

La préparation du Ruzadolane implique des voies de synthèse et des conditions de réaction spécifiques. Une méthode consiste à dissoudre 2 milligrammes du composé dans 50 microlitres de diméthylsulfoxyde pour créer une liqueur mère avec une concentration de 40 milligrammes par millilitre

Analyse Des Réactions Chimiques

Le Ruzadolane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le Ruzadolane a été principalement utilisé dans la recherche scientifique pour son potentiel en tant qu’agent analgésique non narcotique. Ses applications comprennent :

Chimie : Étude de ses propriétés chimiques et de ses réactions.

Biologie : Investigation de ses effets sur les récepteurs de la sérotonine et de son potentiel en tant qu’analgésique.

Médecine : Exploration de son potentiel pour le traitement des troubles anxieux et de la douleur.

Industrie : Applications limitées en raison de l’arrêt de son développement

Mécanisme D'action

Le Ruzadolane exerce ses effets en agissant comme un antagoniste des récepteurs de la sérotonine. Il se lie aux récepteurs de la sérotonine dans le système nerveux central, bloquant l’action de la sérotonine et réduisant ainsi la douleur et l’anxiété . Les cibles moléculaires spécifiques et les voies impliquées dans ce mécanisme ne sont pas entièrement comprises.

Comparaison Avec Des Composés Similaires

Le Ruzadolane est unique par ses propriétés analgésiques non narcotiques à action centrale. Les composés similaires comprennent :

Ondansétron : Un antagoniste des récepteurs de la sérotonine utilisé pour prévenir les nausées et les vomissements.

Granisétron : Un autre antagoniste des récepteurs de la sérotonine avec des applications similaires.

Tropisétron : Utilisé aux mêmes fins que l’ondansétron et le granisétron.

L’unicité du this compound réside dans son potentiel pour traiter les troubles anxieux et la douleur sans les effets narcotiques observés avec d’autres analgésiques .

Activité Biologique

Ruzadolane, also known as UP 26-91, is a non-narcotic, centrally acting analgesic agent that has garnered attention for its potential in pain management and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic effects, and research findings.

This compound operates primarily through the modulation of pain pathways in the central nervous system. It is classified as a serotonin receptor antagonist , particularly affecting the 5-HT2 receptor subtype. This action is believed to contribute to its analgesic effects by altering pain perception and potentially reducing anxiety associated with pain. Furthermore, this compound exhibits neuroprotective properties , showing promise in reducing neuronal cell death in animal models of stroke and neurodegenerative diseases. These effects are thought to be mediated via pathways involved in inflammation and cell death modulation.

Pain Management

This compound has been extensively studied for its analgesic properties. It demonstrates efficacy across various pain models, suggesting it could serve as an alternative to traditional narcotic analgesics without the associated risk of addiction. Research indicates that this compound may effectively alleviate pain through central mechanisms, although specific neurotransmitter systems involved remain under investigation.

Psychiatric Disorders

In addition to its analgesic properties, this compound has been explored for potential therapeutic effects in psychiatric conditions such as schizophrenia and depression. Animal studies have shown improvements in symptoms when treated with this compound, particularly due to its interaction with sigma-1 receptors in brain regions relevant to these disorders. However, clinical trials have yet to yield conclusive results regarding its efficacy in human subjects.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Analgesic Properties | Significant reduction in pain in various animal models; potential as a non-addictive analgesic | |

| Neuroprotective Effects | Reduced neuronal cell death in stroke models; improved functional outcomes | |

| Psychiatric Applications | Improved symptoms in animal models of schizophrenia and depression | |

| Mechanism of Action | Modulation of serotonin receptors (5-HT2) and sigma-1 receptors |

Propriétés

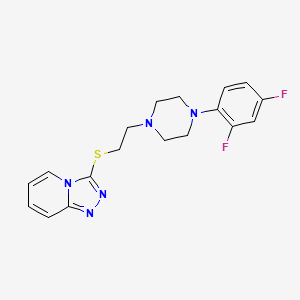

IUPAC Name |

3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKBLLCVOKCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151181 | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115762-17-9 | |

| Record name | Ruzadolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUZADOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.